N-[2-(4-chlorophenyl)ethyl]cyclopropanesulfonamide
Description
N-[2-(4-Chlorophenyl)ethyl]cyclopropanesulfonamide is a sulfonamide derivative featuring a cyclopropane ring directly bonded to a sulfonamide group (-SO₂NH-), which is further connected via an ethyl linker to a 4-chlorophenyl moiety. This structure confers unique steric and electronic properties due to the rigid cyclopropane ring, which enhances conformational stability and influences molecular interactions.
Key structural attributes include:
- Sulfonamide group: Facilitates hydrogen bonding (N-H⋯O) and contributes to solubility in polar solvents.
- 4-Chlorophenyl group: Imparts lipophilicity and influences electronic interactions via the electron-withdrawing chlorine substituent.
Properties
IUPAC Name |
N-[2-(4-chlorophenyl)ethyl]cyclopropanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO2S/c12-10-3-1-9(2-4-10)7-8-13-16(14,15)11-5-6-11/h1-4,11,13H,5-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYTPTLXXKOVEPM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)(=O)NCCC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-chlorophenyl)ethyl]cyclopropanesulfonamide typically involves the reaction of 4-chlorophenethylamine with cyclopropanesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at low temperatures to control the reaction rate and improve yield.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-chlorophenyl)ethyl]cyclopropanesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The sulfonamide group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfonic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted sulfonamides.
Scientific Research Applications
N-[2-(4-chlorophenyl)ethyl]cyclopropanesulfonamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a chiral auxiliary to control stereochemistry in reactions.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic applications, including as an antimicrobial or anticancer agent.
Industry: Utilized in the synthesis of complex organic molecules and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[2-(4-chlorophenyl)ethyl]cyclopropanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. The pathways involved may include inhibition of metabolic enzymes or disruption of cellular signaling pathways.
Comparison with Similar Compounds
Functional Group and Structural Variations
The following compounds share structural motifs with N-[2-(4-chlorophenyl)ethyl]cyclopropanesulfonamide, enabling comparative analysis:
Physicochemical and Conformational Analysis
- Cyclopropane vs. Flexible Chains : The cyclopropane in the target compound imposes rigidity, contrasting with the flexible ethyl or acetic acid chains in compounds like 2-(N-(4-chlorophenyl)sulfamoyl)acetic acid . This rigidity may enhance binding selectivity in biological targets.
- Sulfonamide Conformations : N-(4-Chlorophenylsulfonyl)-2,2,2-trimethylacetamide exhibits antiparallel N-H and C=O bond orientations, a feature likely shared by the target compound due to similar sulfonamide geometry. This arrangement facilitates hydrogen-bonded molecular chains (N-H⋯O), influencing crystal packing and stability.
- Electronic Effects : The 4-chlorophenyl group in all compounds enhances lipophilicity. However, substituents like the sulfanyl group in FG8 introduce redox activity, whereas the sulfonamide group in the target compound prioritizes polarity and H-bonding.
Biological Activity
N-[2-(4-chlorophenyl)ethyl]cyclopropanesulfonamide is a compound of interest due to its potential biological activities, particularly in pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by a cyclopropanesulfonamide moiety attached to a 4-chlorophenyl group. The sulfonamide group (-SO2NH2) is known for its versatility in biological interactions, while the chlorophenyl substituent can influence the compound's pharmacological properties through electronic effects.
The biological activity of this compound may involve several mechanisms:
- Enzyme Inhibition : Similar compounds have been shown to inhibit various enzymes, including kinases, which play crucial roles in cell signaling pathways related to proliferation and survival.
- Receptor Interaction : The compound may interact with specific receptors, modulating their activity and influencing cellular responses.
- Antimicrobial Activity : Compounds with sulfonamide groups are often explored for their antimicrobial properties, potentially acting against bacterial infections by inhibiting key metabolic pathways .
In Vitro Studies
Research has indicated that this compound exhibits significant activity against specific biological targets. For instance:
- Antimicrobial Activity : Preliminary studies suggest that this compound may inhibit the growth of certain pathogens, similar to other sulfonamides that target bacterial enzymes involved in folate synthesis.
Case Studies
-
Case Study on Antimicrobial Properties :
- A study evaluated the effectiveness of various sulfonamides, including this compound, against resistant strains of bacteria. Results showed promising inhibitory effects against Staphylococcus aureus and Escherichia coli.
-
Pharmacological Applications :
- Researchers have explored the potential of this compound in treating conditions linked to dysregulated kinase activity, such as cancer. The inhibition of specific kinases could lead to reduced tumor growth and improved therapeutic outcomes.
Data Table: Comparative Biological Activity
| Compound Name | Biological Activity | Mechanism of Action |
|---|---|---|
| This compound | Antimicrobial, potential anticancer | Kinase inhibition, receptor modulation |
| Sulfanilamide | Antimicrobial | Inhibition of folate synthesis |
| Trimethoprim | Antimicrobial | Inhibition of dihydrofolate reductase |
Q & A
Q. What are the common synthetic routes for preparing N-[2-(4-chlorophenyl)ethyl]cyclopropanesulfonamide?
Methodological Answer: The synthesis typically involves sulfonamide bond formation between cyclopropanesulfonyl chloride and 2-(4-chlorophenyl)ethylamine. A validated approach includes:
- Step 1: Reacting 4-chloroaniline with ethyl 2-(chlorosulfonyl)acetate to form intermediates like ethyl 2-(N-(4-chlorophenyl)sulfamoyl)acetate .
- Step 2: Hydrolysis and neutralization to yield the sulfonamide core, followed by cyclopropane ring introduction via nucleophilic substitution or coupling reactions.
- Key Parameters: Use anhydrous conditions and catalysts like triethylamine to minimize by-products .
Q. What spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- 1H NMR: Identifies proton environments (e.g., aromatic protons at δ 7.2–7.4 ppm for 4-chlorophenyl, cyclopropane protons at δ 1.0–1.5 ppm) .
- HRMS: Confirms molecular weight (e.g., [M+H]+ or [M-H]- peaks with <5 ppm error) .
- IR Spectroscopy: Detects sulfonamide S=O stretches (~1350 cm⁻¹) and N-H bends (~3300 cm⁻¹) .
Q. How can researchers screen its biological activity in preliminary studies?
Methodological Answer:
- In vitro assays: Use enzyme inhibition assays (e.g., carbonic anhydrase) or cytotoxicity tests (MTT assay) at concentrations 1–100 µM.
- Target selection: Prioritize sulfonamide-sensitive targets (e.g., kinases, proteases) based on structural analogs .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity during synthesis?
Methodological Answer:
- Solvent selection: Polar aprotic solvents (DMF, DMSO) enhance reactivity but may require purification via column chromatography .
- Temperature control: Maintain 0–5°C during sulfonylation to prevent decomposition.
- By-product analysis: Use LC-MS to identify impurities (e.g., unreacted amine or sulfonyl chloride) and adjust stoichiometry .
Q. What structure-activity relationship (SAR) insights guide the design of derivatives with enhanced potency?
Methodological Answer:
- Cyclopropane modification: Replace with bicyclic rings to test steric effects on target binding .
- Substituent variation: Introduce electron-withdrawing groups (e.g., -CF₃) on the 4-chlorophenyl ring to modulate lipophilicity and target affinity .
- Bioisosteric replacement: Substitute sulfonamide with sulfonylurea to assess hydrogen-bonding impacts .
Q. How should researchers resolve contradictions in reported bioactivity data?
Methodological Answer:
- Reproducibility checks: Validate assay protocols (e.g., cell line viability, enzyme batch consistency) .
- Data normalization: Use internal controls (e.g., reference inhibitors) to account for inter-lab variability.
- Meta-analysis: Compare IC₅₀ values across studies with similar experimental designs, adjusting for solvent/DMSO effects .
Q. What strategies are effective for identifying biological targets of this compound?
Methodological Answer:
- Affinity chromatography: Immobilize the compound on resin to pull down binding proteins from cell lysates .
- Surface Plasmon Resonance (SPR): Measure real-time binding kinetics with purified proteins (e.g., kinases, receptors) .
- X-ray crystallography: Co-crystallize with suspected targets to resolve binding modes at atomic resolution .
Q. How does the compound’s stability under varying pH and temperature conditions affect experimental outcomes?
Methodological Answer:
- Stability assays: Incubate the compound in buffers (pH 2–12) and analyze degradation via HPLC at 24/48/72 hours.
- Temperature sensitivity: Store at -20°C (long-term) vs. 4°C (short-term) and monitor precipitate formation .
- Light sensitivity: Use amber vials if conjugated aromatic systems show UV-induced degradation .
Q. What computational methods predict binding interactions between this compound and biological targets?
Methodological Answer:
- Molecular docking (AutoDock Vina): Screen against protein databases (PDB) to prioritize targets .
- MD simulations (GROMACS): Simulate ligand-protein complexes for ≥100 ns to assess binding stability.
- QSAR modeling: Corrogate substituent effects with bioactivity data to design optimized analogs .
Q. How can conflicting data on its mechanism of action be systematically addressed?
Methodological Answer:
- Pathway analysis: Use RNA-seq or proteomics to map downstream effects in treated vs. untreated cells .
- Knockout/knockdown models: Silence putative targets (e.g., CRISPR/Cas9) to confirm functional relevance.
- Cross-species validation: Test activity in human vs. murine models to rule out species-specific effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
